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Compound of Interest

Compound Name: 6-Fluoro-1-indanone

Cat. No.: B073319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Fluoro-1-indanone (CAS No: 1481-32-9), a key intermediate in the synthesis of various
pharmaceutical compounds.[1][2] Understanding its spectroscopic characteristics is crucial for
reaction monitoring, quality control, and structural confirmation. This document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
complete with experimental protocols and data analysis.

Chemical Structure and Properties

e Molecular Formula: CoH7FO[1]

e Molecular Weight: 150.15 g/mol [1]

o Appearance: Off-white crystalline solid[1]
e Melting Point: 55-62 °C[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for 6-Fluoro-1-indanone
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[3]

Table 1: *H NMR Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.65 dd 1H H-7
~7.20 dd 1H H-5
~7.10 ddd 1H H-4
~3.10 t 2H H-3 (CH2)
~2.75 t 2H H-2 (CH2)

Table 2: 13C NMR Data (Predicted)

Chemical Shift (6) ppm Assignment
~205.0 C-1 (C=0)
~164.0 (d) C-6 (C-F)
~155.0 (d) C-7a

~131.0 (d) C-3a

~126.0 (d) C-7

~116.0 (d) C-5

~110.0 (d) C-4

~36.0 C-3

~26.0 C-2

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm~?) Intensity Assignment

~3070 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1710 Strong C=0 stretch (ketone)
~1610, 1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-F stretch

~850 Strong C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5]

Table 4: Mass Spectrometry Data (Predicted)

miz Relative Intensity Assighment

150 High [M]* (Molecular lon)
122 Medium [M-COJ*

95 Medium [M - CO - C2H3]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 6-Fluoro-1-

indanone.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-1-indanone in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a clean NMR tube.[6] Add a small amount of
tetramethylsilane (TMS) as an internal reference standard.[7]

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount of 6-Fluoro-1-indanone in
a volatile solvent like dichloromethane.[8] Apply a drop of the solution onto a salt plate (e.qg.,
NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum.

Data Processing: Perform a background subtraction and process the data to obtain the
transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 6-Fluoro-1-indanone (approximately 1
mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an
electron ionization (EI) source.[5] Acquire the mass spectrum over a suitable m/z range (e.qg.,
50-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 6-Fluoro-1-indanone.

Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoro-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073319#spectroscopic-data-for-6-fluoro-1-indanone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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